molecular formula C34H44O9 B14851480 Inulanolide A

Inulanolide A

Cat. No.: B14851480
M. Wt: 596.7 g/mol
InChI Key: FPZMKWNKHQRDMW-UNFPQQLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Inulanolide A involves multiple steps, including the isolation of precursor compounds from Inula japonica. The detailed synthetic routes and reaction conditions are often proprietary and specific to research laboratories. the general approach involves the extraction of sesquiterpene lactones from the plant, followed by chemical modifications to achieve the desired dimeric structure .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with no large-scale production methods reported. The focus remains on optimizing the extraction and purification processes to yield high-purity this compound for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Inulanolide A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction could produce simpler, less active forms of the compound .

Scientific Research Applications

Inulanolide A has a wide range of scientific research applications:

Mechanism of Action

Inulanolide A exerts its effects by inhibiting the NFAT1-MDM2 pathway. This pathway is crucial for cell proliferation and survival in breast cancer cells. By inhibiting both NFAT1 and MDM2, this compound induces cell cycle arrest and apoptosis, thereby reducing tumor growth and metastasis. The compound’s ability to function in both p53-dependent and -independent manners makes it a versatile and potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Inulanolide A stands out due to its dual inhibition of the NFAT1-MDM2 pathway, which is not commonly observed in other similar compounds. This dual targeting mechanism enhances its efficacy in reducing tumor growth and metastasis, making it a promising candidate for further research and development .

Properties

Molecular Formula

C34H44O9

Molecular Weight

596.7 g/mol

IUPAC Name

[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate

InChI

InChI=1S/C34H44O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17,22,24-25,27-30,37H,4,8-14H2,1-3,5-7H3/t15-,17+,22-,24+,25?,27+,28?,29-,30?,33+,34+/m1/s1

InChI Key

FPZMKWNKHQRDMW-UNFPQQLUSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC3=C([C@H]4C([C@@]13C[C@@]45C6[C@@H](C(=C(CC6OC5=O)C)[C@H](C)CCCOC(=O)C)O)OC(=O)C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(=C)C(=O)O2

Origin of Product

United States

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